Product packaging for 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran(Cat. No.:CAS No. 565197-96-8)

4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B3272293
CAS No.: 565197-96-8
M. Wt: 182.64 g/mol
InChI Key: HOIWDDKWWRIJDG-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran (CAS Registry Number: 565197-96-8) is a dihydrobenzofuran derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly valuable for researchers designing and synthesizing novel bioactive molecules. Its structure incorporates a 2,3-dihydro-1-benzofuran core—a heterocyclic system comprising fused benzene and furan rings —functionalized with a 2-chloroethyl substituent. The primary research value of this compound lies in its potential as a key intermediate for the development of new therapeutic agents. The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug design, found in numerous biologically active compounds . The reactive chloroethyl side chain provides a handle for further chemical modifications, allowing researchers to create diverse chemical libraries for biological screening. This is especially relevant in oncology research, where halogenated benzofuran derivatives have demonstrated enhanced cytotoxic activities. The chlorine atom can engage in halogen bonding, which improves binding affinity to biological targets and is a common feature in potent anticancer agents . This compound is specifically cited for its application in scientific research and is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this material should adhere to appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B3272293 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran CAS No. 565197-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIWDDKWWRIJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677391
Record name 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565197-96-8
Record name 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 2 Chloroethyl 2,3 Dihydro 1 Benzofuran and Analogs

Precursor Synthesis and Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.orgamazonaws.comscitepress.org This process involves breaking bonds and converting functional groups (a process known as functional group interconversion or FGI) to identify plausible synthetic pathways. amazonaws.comdeanfrancispress.com

A logical retrosynthetic strategy for 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran begins with the disconnection of the chloroethyl side chain and the dihydrofuran ring.

Key Retrosynthetic Disconnections:

C-Cl Bond Disconnection (FGI): The most straightforward initial step is the conversion of the chloroalkyl group to a more synthetically accessible precursor, a primary alcohol. This identifies 4-(2-Hydroxyethyl)-2,3-dihydro-1-benzofuran as a key intermediate. The forward reaction would involve a standard chlorination of the alcohol.

C4-Side Chain Disconnection: The 2-hydroxyethyl group at the C4 position can be traced back to a carbonyl precursor. A common method is the reduction of an acetyl group. This points to 4-Acetyl-2,3-dihydro-1-benzofuran as a crucial precursor. The synthesis would involve reducing the acetyl group to an ethyl group, which is then functionalized.

Aromatic C-C Bond Disconnection (Friedel-Crafts type): The acetyl group on the aromatic ring suggests a Friedel-Crafts acylation reaction. This disconnection simplifies the structure to the parent heterocycle, 2,3-Dihydro-1-benzofuran .

Dihydrofuran Ring Disconnection (Cyclization): The 2,3-dihydro-1-benzofuran core itself can be disconnected to reveal acyclic precursors. researchgate.net A common approach is breaking the O1-C2 bond, which typically leads back to a precursor like an o-allylphenol or a 2-(2-hydroxyethyl)phenol derivative that undergoes intramolecular cyclization. For instance, 2,3-dihydro-1-benzofuran can be synthesized from 2-phenoxyethanol. google.com

This analysis yields a multi-step synthetic pathway starting from simple precursors, as illustrated in the following table.

Precursor MoleculeStructureSynthetic Role
2,3-Dihydro-1-benzofuran2,3-Dihydro-1-benzofuranCore heterocyclic scaffold.
4-Acetyl-2,3-dihydro-1-benzofuran4-Acetyl-2,3-dihydro-1-benzofuranIntermediate for building the ethyl side chain.
4-(2-Hydroxyethyl)-2,3-dihydro-1-benzofuran4-(2-Hydroxyethyl)-2,3-dihydro-1-benzofuranImmediate precursor to the final chlorinated product.

Direct Synthetic Pathways to this compound

Direct pathways focus on introducing the chloroethyl group or its precursor onto a pre-formed dihydrobenzofuran ring or constructing the ring with the side chain already in place.

Grignard-Type Reactions

Grignard reagents (R-MgX) are potent nucleophiles widely used for forming carbon-carbon bonds, typically by attacking electrophilic carbon centers like those in carbonyl groups (aldehydes, ketones, esters) or epoxides. organic-chemistry.orgresearchgate.net

A plausible Grignard-based synthesis for a precursor to the target compound would not involve the direct reaction with benzofuran (B130515) itself, but rather with a functionalized derivative. For example, a Grignard reaction could be employed to build the ethyl side chain.

Hypothetical Grignard Pathway:

Starting Material: 4-Formyl-2,3-dihydro-1-benzofuran.

Reaction: Treatment with methylmagnesium bromide (CH₃MgBr).

Intermediate: This reaction would produce 4-(1-hydroxyethyl)-2,3-dihydro-1-benzofuran.

Subsequent Steps: The resulting secondary alcohol would then need to be converted to the target chloroethyl group. This would involve a sequence such as oxidation to the acetyl group, followed by a homologation-reduction-chlorination sequence, making this a multi-step and less direct approach than other methods.

Alternatively, the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones can lead to the formation of substituted benzofurans. organic-chemistry.org However, applying this specific methodology to achieve the desired C4-substitution pattern would require a carefully selected and likely complex starting hydroxyphenone.

Vilsmeier Reagent-Mediated Synthetic Routes

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. nih.govnih.gov The reactive species is a chloroiminium salt. deanfrancispress.com

Direct synthesis of this compound using a Vilsmeier-type reagent is not a standard transformation. The classic Vilsmeier-Haack reaction introduces a formyl group (-CHO).

Plausible Vilsmeier-Based Multi-Step Synthesis:

Formylation: 2,3-Dihydro-1-benzofuran, being an electron-rich heterocycle, could undergo Vilsmeier-Haack formylation. The directing effects of the ether oxygen would likely favor substitution at the C5 or C7 position, making the synthesis of the C4-formyl isomer challenging and likely a minor product.

Chain Extension: If 4-formyl-2,3-dihydro-1-benzofuran were obtained, it would require a subsequent two-carbon chain extension. A Wittig reaction with a suitable phosphorus ylide (e.g., Ph₃P=CH₂), followed by hydroboration-oxidation of the resulting vinyl group, would yield 4-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran.

Chlorination: The terminal alcohol would then be chlorinated as the final step.

While the Vilsmeier reaction is a powerful tool for formylation, its application for synthesizing the specific target compound is indirect and likely inefficient due to regioselectivity issues and the number of subsequent steps required. nih.govscienceopen.com

Alternative Chlorination or Halogenation Methodologies

The final and crucial step in several plausible synthetic routes is the conversion of the precursor alcohol, 4-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran, to the target chloride. This is a standard functional group interconversion.

Several reagents are effective for the chlorination of primary alcohols. The choice of reagent can depend on the desired reaction conditions (e.g., temperature, pH) and the presence of other functional groups in the molecule.

Chlorinating AgentFormulaTypical ConditionsByproducts
Thionyl ChlorideSOCl₂Often used with a base like pyridine (B92270) or triethylamine (B128534) to neutralize HCl.SO₂, HCl
Phosphorus PentachloridePCl₅Vigorous reaction, often requires controlled temperature.POCl₃, HCl
Phosphorus OxychloridePOCl₃Generally less reactive than PCl₅.H₃PO₄ (after hydrolysis)
Appel ReactionCCl₄ / PPh₃Mild conditions, useful for sensitive substrates.HCCl₃, Ph₃P=O

Reaction Considerations:

Thionyl Chloride (SOCl₂): This is one of the most common and effective reagents for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, and in the presence of pyridine, an Sₙ2 mechanism typically leads to the desired chloride with inversion of configuration (though not relevant for a primary alcohol).

Sodium Hypochlorite (NaOCl): While NaOCl is a chlorinating agent, it is also a strong oxidant. In the context of benzofuran and related structures, it can lead to complex reactions, including oxidation at benzylic positions or even highly exothermic reactions, and is generally not suitable for this specific transformation. scitepress.org

The chlorination of furan (B31954) rings themselves can be achieved, for example by introducing chlorine gas into a stream of furan vapor, but this functionalizes the heterocyclic ring directly and is not applicable for creating the chloroethyl side chain.

Cyclization Reactions Leading to the Dihydrobenzofuran Core Structure

The formation of the 2,3-dihydrobenzofuran (B1216630) ring system is a key element in the synthesis of the target molecule and its analogs. These methods often involve the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. researchgate.net

Intramolecular Cyclization Reactions of Various Substrates

A variety of substrates can undergo intramolecular cyclization to form the dihydrobenzofuran core. The specific precursor dictates the reaction conditions and catalytic system required.

Common Cyclization Strategies:

Cyclization of o-Allylphenols: This classic approach, pioneered by Claisen, involves the thermal or acid-catalyzed cyclization of an ortho-allylphenol. To synthesize the target molecule via this route, one would need to start with a phenol (B47542) already containing the 2-chloroethyl group or a precursor.

Palladium-Catalyzed Cyclization: Modern methods often employ transition metal catalysts, particularly palladium, to facilitate cyclization under milder conditions. For example, the palladium-catalyzed intramolecular cycloisomerization of olefin-tethered aryl iodides can produce optically active 2,3-dihydrobenzofurans.

Radical Cyclization: Radical-based methods can also be used to construct the ring system, offering alternative pathways for complex derivatives.

Reductive Cyclization: The reductive cyclization of substrates like 2-(2-nitrovinyl)phenols can also lead to the formation of the dihydrobenzofuran ring.

The following table summarizes selected intramolecular cyclization approaches pertinent to the synthesis of dihydrobenzofuran scaffolds.

Reaction TypeTypical SubstrateCatalyst/ReagentDescription
O-Arylation/Cyclization2-Halophenol and a suitable alkene/alkynePalladium (e.g., Pd(OAc)₂)A tandem reaction where the phenol first couples with the unsaturated system, followed by intramolecular ring closure.
Oxa-Michael Additionα,β-Unsaturated carboxylic acid with a phenolic hydroxyl groupBifunctional aminoboronic acidAn intramolecular Michael addition of the phenol oxygen onto the activated double bond to form the heterocyclic ring.
Iodine Atom Transfer CycloisomerizationOlefin-tethered aryl iodidePalladium complexA palladium-catalyzed reaction that forms a C-C bond and incorporates an iodine atom, which can be useful for further functionalization.
Cyclodehydrationα-Aryloxy ketoneIridium(III) catalystAn iridium-catalyzed cyclization of ketones bearing an aryloxy group at the alpha position to yield substituted benzofurans. organic-chemistry.org

For the specific synthesis of this compound, a viable strategy would involve preparing a precursor like 2-allyl-3-(2-chloroethyl)phenol and then inducing cyclization to form the dihydrofuran ring. However, synthesizing this specific substituted phenol presents its own set of challenges. Therefore, the more common and practical approach remains the functionalization of the pre-formed 2,3-dihydro-1-benzofuran core.

Lewis-Acid Mediated Cyclization Protocols

Lewis acid-catalyzed reactions are a cornerstone in the synthesis of the 2,3-dihydrobenzofuran scaffold. These protocols often involve the intramolecular cyclization of suitable precursors, where the Lewis acid activates a functional group to facilitate ring closure.

One prominent approach involves the use of boron trifluoride (BF₃) in the dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides, which can yield 2,3-diaryl-5-hydroxydihydrobenzofurans. researchgate.net In this type of reaction, the Lewis acid is proposed to convert the stilbene oxide into a more reactive phenonium ion intermediate. researchgate.net This intermediate then undergoes nucleophilic attack by the hydroquinone, which can be generated in situ from the benzoquinone, followed by an intramolecular cyclization to form the dihydrobenzofuran ring. researchgate.net

Another strategy employs Lewis acids to promote the intramolecular cyclization of alkenes. researchgate.net For instance, various Lewis acids can be used to catalyze the cyclization of appropriately substituted phenolic derivatives. The choice of Lewis acid can be critical, with common examples including BF₃·Et₂O, which has been used to catalyze the conversion of 2-methoxychalcone epoxides into 2-arylbenzofurans via a Meerwein rearrangement and subsequent cyclodehydration. nih.gov

The versatility of Lewis acid catalysis is further demonstrated in [3 + 2] cycloaddition reactions. For example, the reaction of iodonium (B1229267) ylides with benzofuran-derived azadienes can be catalyzed by a Lewis acid, with the acidity being enhanced by a hydrogen bond donor like hexafluoroisopropanol (HFIP). acs.org This method provides access to spiro[benzofuran-2,2′-furan]-3-ones with high stereoselectivity. acs.org The Lewis acid, in this case, promotes the enolization of the iodonium ylide, which is a key step for the subsequent cycloaddition. acs.org

The table below summarizes various Lewis acids and their applications in the synthesis of benzofuran and dihydrobenzofuran derivatives.

Lewis AcidReactantsProduct TypeReference
BF₃Benzoquinones and stilbene oxides2,3-diaryl-5-hydroxydihydrobenzofurans researchgate.net
BF₃·Et₂O2-methoxychalcone epoxides2-arylbenzofurans nih.gov
AgOTfIodonium ylides and benzofuran-derived azadienesSpiro[benzofuran-2,2′-furan]-3-ones acs.org
VariousAlkenes (intramolecular cyclization)Benzofurans researchgate.net

[4+1] Annulation Reactions in Dihydrobenzofuran Synthesis

[4+1] annulation reactions have emerged as a powerful and highly convergent strategy for the synthesis of 2,3-dihydrobenzofurans. This approach involves the reaction of a four-atom component with a one-atom component to construct the five-membered dihydrofuran ring. A common theme in these reactions is the in situ generation of highly reactive intermediates like o-quinone methides (o-QMs).

A notable example is the reaction between in situ generated o-QMs and sulfur ylides. This catalyst-free formal [4+1] annulation proceeds with remarkable diastereoselectivity, yielding 2,3-dihydrobenzofurans substituted at the C3 position. acs.org Similarly, ammonium (B1175870) ylides can be employed in a highly enantio- and diastereoselective [4+1] annulation with o-QMs, offering access to chiral 2,3-dihydrobenzofuran derivatives. nih.gov The stereochemical outcome in these reactions can be controlled by the use of chiral auxiliaries. nih.gov

Palladium catalysis has also been successfully applied to [4+1] annulation reactions for dihydrobenzofuran synthesis. The palladium-catalyzed reaction of 4-vinylbenzodioxinones with sulfur ylides provides a diastereoselective route to various dihydrobenzofuran derivatives in good yields. organic-chemistry.orgacs.org This method showcases the ability to construct the dihydrobenzofuran core with control over the relative stereochemistry of the newly formed stereocenters. organic-chemistry.org

Furthermore, organocatalysis has been utilized in this context. Chiral phosphine (B1218219) catalysts have been designed for the enantioselective formal [4+1] annulation of Morita-Baylis-Hillman carbonates with o-QMs, highlighting the versatility of this synthetic strategy. researchgate.net

The following table provides an overview of different [4+1] annulation methodologies for the synthesis of dihydrobenzofurans.

4-Atom Component1-Atom ComponentCatalyst/ConditionsProduct FeatureReference(s)
o-Quinone Methide (in situ)Sulfur YlideCatalyst-freeC3-substituted acs.org
o-Quinone Methide (in situ)Ammonium YlideCinchona alkaloid auxiliaryChiral, high enantio- and diastereoselectivity nih.gov
4-VinylbenzodioxinoneSulfur YlidePalladium catalystHigh diastereoselectivity organic-chemistry.orgacs.org
o-Quinone MethideMorita-Baylis-Hillman CarbonateChiral PhosphineEnantioselective researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Temperature and Pressure Controls

Temperature is a critical parameter that can significantly influence reaction rates and selectivity. In many synthetic procedures for benzofuran derivatives, elevated temperatures are employed to overcome activation energy barriers. For instance, the cyclization of acetals to form the benzofuran core may require temperatures as high as 110 °C. wuxiapptec.com However, high temperatures can also lead to degradation of reactants or products, as seen in the preparation of warfarin (B611796) where extensive degradation was observed at 140 °C. nih.gov The use of superheated flow chemistry allows for operations above the solvent's boiling point by applying pressure, which can dramatically increase reaction rates. nih.gov For example, a reaction that required 24 hours at reflux in batch could be completed in seconds at 445 °C under superheated flow conditions. nih.gov

Pressure is often linked to temperature control, especially when working with volatile solvents or under superheated conditions. nih.gov In some cases, specific pressure conditions are essential for the reaction to proceed efficiently.

Inert Atmosphere Requirements

Many reactions involved in the synthesis of complex organic molecules, including dihydrobenzofurans, are sensitive to oxygen and moisture. The use of an inert atmosphere, typically nitrogen or argon, is often necessary to prevent the degradation of reagents and catalysts, and to avoid unwanted side reactions. For instance, palladium-catalyzed reactions are frequently conducted under an inert atmosphere to protect the catalyst from oxidation. nih.gov While some modern protocols are being developed to be performed on the benchtop under air with unpurified solvents, many sensitive catalytic systems still necessitate the exclusion of air and moisture to achieve optimal results. nih.gov

Solvent Effects and Selection

The choice of solvent can have a profound impact on reaction outcomes, influencing solubility, reaction rates, and even selectivity. In the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity, and is considered a "greener" alternative to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br Dichloromethane (CH₂Cl₂) is frequently used in [4+1] annulation reactions for dihydrobenzofuran synthesis. nih.govorganic-chemistry.org Solvent screening is a common practice in optimizing reaction conditions. For example, in a DMAP-mediated tandem cyclization, dichloroethane (DCE) was found to give a higher yield compared to other solvents like dichloromethane. nih.gov The polarity of the solvent can also be a key factor; polar protic solvents like ethanol (B145695) and methanol (B129727) were found to be most effective in the synthesis of certain chalcones. scielo.org.za

The following table illustrates the effect of different solvents on the yield of a spiro[benzofuran-2,2'-inden]-3-one derivative. nih.gov

SolventYield (%)
Dichloromethane (DCM)82
Dichloroethane (DCE)85
Tetrahydrofuran (THF)75
Acetonitrile (MeCN)68
Toluene55
N,N-Dimethylformamide (DMF)43

Catalyst Systems and Their Influence

The catalyst is often the heart of a synthetic transformation, dictating the reaction pathway and influencing both yield and selectivity. A wide array of catalysts are employed in the synthesis of benzofuran and dihydrobenzofuran cores.

In Lewis-acid mediated cyclizations, the choice of Lewis acid can be crucial. For instance, AgOTf was found to be an effective catalyst for a [3 + 2] cycloaddition to form spiro[benzofuran-2,2′-furan]-3-ones. acs.org Palladium-based catalysts are widely used in various cyclization and annulation reactions. nih.gov For example, Pd₂(dba)₃·CHCl₃ with XantPhos as a ligand was optimal for a palladium-catalyzed (4 + 1) annulation. organic-chemistry.org The catalyst loading is also an important parameter to optimize, with some organocatalytic procedures allowing for catalyst loadings as low as 0.5 mol % without significant loss of reactivity. researchgate.net

The table below presents a selection of catalyst systems used in the synthesis of benzofuran and its derivatives.

CatalystLigand/Co-catalystReaction TypeReference
AgOTfHFIP[3 + 2] Cycloaddition acs.org
Pd₂(dba)₃·CHCl₃XantPhos(4 + 1) Annulation organic-chemistry.org
Chiral Phosphine-[4+1] Annulation researchgate.net
BF₃·Et₂O-Meerwein Rearrangement/Cyclodehydration nih.gov
Cinchona Alkaloid-Asymmetric [4+1] Annulation nih.gov

Green Chemistry Approaches and Sustainable Synthesis Considerations

The development of synthetic methodologies for this compound and its analogs has increasingly focused on the principles of green chemistry to minimize environmental impact and enhance sustainability. These approaches prioritize the use of less hazardous chemicals, alternative energy sources, and catalyst-free or recyclable catalytic systems to improve reaction efficiency and reduce waste.

One sustainable strategy involves the use of visible light-promoted synthesis. mdpi.com This method offers an environmentally friendly alternative to traditional heating, often leading to high yields and simplified reaction conditions. mdpi.com For instance, the synthesis of 2,3-dihydrobenzofuran chalcogenides, which are analogs, has been successfully achieved under visible light, aligning with green chemistry principles. mdpi.com

Catalyst-free synthesis represents another significant green approach, avoiding the use of often expensive and potentially toxic metal catalysts. nih.gov Researchers have developed catalyst-free protocols for creating the 2,3-dihydrobenzofuran scaffold, which are considered proficient and environmentally friendly. nih.gov Base-induced reactions, sometimes mediated by simple inorganic bases like cesium carbonate or sodium hydride, provide an effective and greener route to dihydrobenzofuran derivatives. nih.gov These methods can proceed via mechanisms like [4+1] cyclization and have been shown to produce compounds in moderate to excellent yields. nih.gov

The use of organocatalysis presents a further green alternative to metal-catalyzed reactions. A notable example is the oxidation-cyclization of o-allylphenols to form dihydrobenzofurans. This reaction can be catalyzed by 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide (H₂O₂) serving as a cheap and environmentally benign oxidant. thieme-connect.com This protocol has proven effective for a variety of substituted o-allylphenols, yielding the desired products in moderate to good yields. thieme-connect.com The primary byproduct of this reaction is water, further enhancing its green credentials.

Moreover, the choice of solvent plays a crucial role in the sustainability of a synthetic process. Ethyl acetate, a solvent with low toxicity and good biodegradability, is being explored as a green alternative to more traditional and hazardous solvents for the synthesis of 2,3-dihydrobenzofuran derivatives. mdpi.com

Recent advancements also include electrochemical methods and the use of Brønsted acids like polyphosphoric acid (PPA) to mediate the cyclization of appropriate precursors, further expanding the toolkit of sustainable synthesis for this class of compounds. mdpi.comnih.gov These strategies, along with biocatalytic approaches that utilize engineered enzymes for highly selective syntheses, are at the forefront of developing environmentally responsible methods for producing this compound and related structures. researchgate.net

The following table summarizes various green chemistry approaches for the synthesis of 2,3-dihydrobenzofuran analogs.

Synthetic StrategyCatalyst/ReagentKey Green FeaturesReference
Visible Light-Promoted SynthesisPhotoredox catalystsUse of light as a renewable energy source, mild reaction conditions. mdpi.com
Catalyst-Free SynthesisBase-induced (e.g., Cs₂CO₃, NaH)Avoids transition metal catalysts, reduces cost and toxicity. nih.gov
Organocatalysis2,2,2-Trifluoroacetophenone / H₂O₂Uses a metal-free catalyst and a green oxidant (hydrogen peroxide). thieme-connect.com
Greener SolventsEthyl acetateLow toxicity, biodegradable solvent. mdpi.com
Brønsted Acid CatalysisPolyphosphoric Acid (PPA)Metal-free acid catalysis. nih.gov
BiocatalysisEngineered myoglobinsHigh selectivity, use of biocatalysts. researchgate.net

Chemical Reactivity and Transformation of 4 2 Chloroethyl 2,3 Dihydro 1 Benzofuran

Reactions Involving the Chloroethyl Side Chain

The 2-chloroethyl substituent at the C4 position of the dihydrobenzofuran ring is a key site for a variety of chemical transformations.

The primary chloroethyl group is an excellent substrate for SN2 reactions. Various nucleophiles can displace the chloride ion, leading to the formation of a diverse range of derivatives. This reactivity is fundamental in synthetic organic chemistry for building more complex molecular architectures.

Common nucleophilic substitution reactions include:

Cyanation: Reaction with cyanide salts (e.g., sodium cyanide) can introduce a cyano group, extending the carbon chain and providing a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Azidation: Treatment with sodium azide (B81097) allows for the introduction of the azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions.

Alkoxylation and Phenoxylation: Alkoxides and phenoxides can displace the chloride to form ethers.

Thiolation: Reaction with thiols or thiolate salts yields thioethers.

Amination: Amines can act as nucleophiles to form secondary or tertiary amines, or quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

These SN2 reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species. ijirset.com The choice of nucleophile and reaction conditions allows for the targeted synthesis of various functionalized 4-substituted-2,3-dihydrobenzofurans.

The chloroethyl group can undergo an E2 elimination reaction in the presence of a strong, non-nucleophilic base to form an alkene. This dehydrohalogenation is a crucial method for synthesizing 4-vinyl-2,3-dihydrobenzofuran (B50876), an important intermediate in the synthesis of various pharmaceutical compounds, including the sleep-promoting drug ramelteon. chemicalbook.com

A highly efficient method for this transformation involves the use of phase-transfer catalysis (PTC). google.comphasetransfer.com This technique is particularly effective for reactions involving reactants in different phases, such as an organic substrate and an aqueous base. ijirset.com

Phase-Transfer Catalyzed Dehydrohalogenation
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ReactantBaseCatalystSolvent SystemTemperatureYieldReference
This compound50% NaOH (aq)Aliquat 336Toluene/Water80°C90%
2-BromoethylbenzeneKOHEthanol (B145695) wikipedia.org
This table presents data for the dehydrohalogenation of this compound and a related substrate under different conditions.

The use of a phase-transfer catalyst like Aliquat 336 (methyltricaprylammonium chloride) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the reaction with the substrate occurs. This method achieves high yields while minimizing side reactions like oligomerization. The choice of catalyst can be crucial, with more organophilic quaternary ammonium salts often showing higher efficacy in dehydrohalogenation reactions. phasetransfercatalysis.com Another patented method describes a one-pot reaction to produce 4-vinyl-2,3-dihydrobenzofuran where a sulfonate ester intermediate undergoes cyclization and elimination. google.com

The chloroethyl side chain can participate in intramolecular cyclization reactions, leading to the formation of new fused ring systems. One potential pathway is an intramolecular Friedel-Crafts alkylation. Under the influence of a Lewis acid catalyst, the chloroethyl group can generate a carbocationic intermediate that attacks the electron-rich benzene (B151609) ring.

The position of attack (C5) would lead to the formation of a new six-membered ring, resulting in a tetracyclic system. The feasibility of this reaction depends on the activation of the aromatic ring and the thermodynamic stability of the resulting fused ring structure. Studies on related systems, such as N-phenyl-N'-(2-chloroethyl)ureas, have shown that intramolecular cyclization of a chloroethyl group can occur to form cyclic derivatives, which in some cases are the active forms of the molecule. nih.gov While specific examples for this compound are not extensively documented in the provided search results, the principles of intramolecular electrophilic aromatic substitution suggest this as a plausible transformation under appropriate acidic conditions. researchgate.net

Reactivity of the 2,3-Dihydrobenzofuran (B1216630) Ring System

The dihydrobenzofuran scaffold itself possesses distinct reactive sites on both its aromatic and heterocyclic portions.

Common EAS reactions include: masterorganicchemistry.comyoutube.com

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., –Cl, –Br) using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl3, FeBr3). stackexchange.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid.

The directing effects of the ether oxygen and the C4-substituent will compete to determine the final position of substitution on the aromatic ring. The oxygen is a strong activating group and o,p-director, while the alkyl-based chloroethyl group is a weak activating group and also an o,p-director. Their combined influence would likely favor substitution at the C5 and C7 positions. For furan (B31954) itself, electrophilic attack is favored at the 2-position due to superior carbocation stabilization. stackexchange.comechemi.compearson.com In the dihydrobenzofuran system, the aromatic benzene ring is the site of electrophilic attack.

The saturated dihydrofuran portion of the molecule can also undergo functionalization, although it is generally less reactive than the aromatic ring. Modern synthetic methods have enabled the direct functionalization of such saturated heterocyclic rings.

C-H Functionalization: Palladium- and rhodium-catalyzed C-H activation reactions have emerged as powerful tools for introducing new functional groups at the C2 and C3 positions of the dihydrofuran ring. nih.govemory.edufigshare.comorganic-chemistry.org These methods can create highly substituted dihydrobenzofurans with high stereoselectivity, which is valuable for the synthesis of complex molecules. nih.govemory.edu

Cycloaddition Reactions: The dihydrofuran ring can be constructed or modified through various cycloaddition strategies, such as [4+1] cycloadditions, which can provide access to diverse dihydrobenzofuran derivatives. nih.govwikipedia.org

Ring-Opening Reactions: Under certain conditions, particularly with strong acids or bases, the dihydrofuran ring could potentially undergo ring-opening reactions, although this is less common for the stable 2,3-dihydrobenzofuran system compared to more strained ethers.

The development of catalytic systems continues to expand the possibilities for selective functionalization of the dihydrofuran ring, offering routes to novel and structurally diverse compounds. nih.gov

Oxidation and Reduction Pathways

The presence of both a reducible chloroethyl group and an oxidizable heterocyclic system means that this compound can undergo both oxidative and reductive transformations under specific chemical conditions.

The benzofuran (B130515) nucleus is susceptible to oxidation, a process that can be modeled on the metabolic activation pathways catalyzed by cytochrome P450 enzymes. Hydrogen peroxide (H₂O₂) is a common laboratory and industrial oxidant used to mimic these biological processes, often in the presence of a metal catalyst.

Research on the oxidation of benzofuran and its substituted derivatives using H₂O₂ has shown that the reaction typically proceeds via the formation of a highly reactive epoxide at the 2,3-double bond of the furan ring. While the specific molecule is a 2,3-dihydrobenzofuran, meaning the furan ring is already saturated, oxidation can still occur on the aromatic ring or potentially lead to ring-opened products under harsh conditions. For benzofurans (with the double bond), the epoxide intermediate can undergo various subsequent reactions depending on the substitution pattern and reaction conditions.

In biomimetic oxidation studies using hydrogen peroxide catalyzed by manganese porphyrins, various benzofurans have been oxidized with high conversion rates. The key step is the epoxidation of the furan ring's double bond. For 2,3-dihydrobenzofurans, oxidation would more likely target the aromatic ring or the benzylic positions. The use of advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, is known to generate highly reactive hydroxyl radicals (HO•). These radicals are powerful oxidizing agents capable of degrading complex organic molecules, including those with chloroethyl groups. The degradation pathway in such systems often involves hydroxylation of the aromatic ring and oxidation of side chains.

Oxidation System Substrate Type Key Transformation Typical Products
H₂O₂ / Mn(III) PorphyrinBenzofuransEpoxidation of the furan ring double bondEpoxides, ring-opened aldehydes, salicylates
UV / H₂O₂Chloro-alkane compoundsRadical oxidationHydroxylated intermediates, chloride ions, CO₂, H₂O

This table presents generalized oxidative transformations of related structures, as direct oxidative studies on this compound are not extensively documented.

Reductive pathways for this compound can target either the chloroethyl side chain or the benzofuran ring system.

Reductive Dehalogenation: The carbon-chlorine bond in the chloroethyl group can be cleaved through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, typically employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. This reaction replaces the chlorine atom with a hydrogen atom, converting the 2-chloroethyl substituent into an ethyl group. This process is well-established for various aryl chlorides and bromides, which are often used as removable blocking groups in organic synthesis. Conditions can be tuned to achieve selectivity; for instance, bromides are generally reduced more easily than chlorides. Other methods for reductive dehalogenation include using sodium sulfite (B76179) in an aqueous medium or metal-free base-promoted hydrogenations.

Hydrogenation of the Benzofuran Ring: The 2,3-dihydrobenzofuran core can undergo further reduction, although this typically requires more forcing conditions than the dehalogenation of the side chain. The aromatic benzene portion of the molecule can be hydrogenated to yield a fully saturated octahydrobenzofuran ring system. This complete hydrogenation often requires cascade catalysis, using a sequence of catalysts such as a chiral ruthenium complex followed by a rhodium catalyst. Selective hydrogenation of just the furan ring of benzofurans to dihydrobenzofurans is also a key transformation, often achieved with high selectivity using specialized catalysts like ruthenium nanoparticles in supported ionic liquid phases.

Reduction Type Reagents/Catalyst Affected Part of Molecule Product
Reductive DehalogenationH₂ / Pd/CChloroethyl side chain4-Ethyl-2,3-dihydro-1-benzofuran
Ring HydrogenationH₂ / Ru, Rh, or Co catalystsBenzene ring4-(2-Chloroethyl)octahydro-1-benzofuran

This table outlines potential reductive transformations based on the reactivity of the functional groups present in the target molecule.

Derivatization Strategies for Structural Modification and Diversification

The this compound scaffold is a valuable starting point for creating a diverse library of new chemical entities. The chloroethyl group serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution reactions.

Modification of the Chloroethyl Side Chain: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This allows for the synthesis of numerous derivatives. For example, reaction with amines can yield aminoethyl derivatives, while reaction with alkoxides or phenoxides can produce ethers. Thiols can be used to form thioethers, and cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying a lead compound.

Modification of the Benzofuran Ring: The aromatic ring of the dihydrobenzofuran can also be functionalized, typically through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The existing substituents on the ring will direct the position of new incoming groups. Furthermore, modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed if a halo-substituent (like bromine or iodine) is introduced onto the aromatic ring, allowing for the formation of carbon-carbon bonds. The dihydrofuran ring itself can be a precursor to the aromatic benzofuran through oxidation or rearrangement reactions.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor to Pharmaceutically Significant Molecules

The dihydrobenzofuran moiety is a recognized scaffold in medicinal chemistry, appearing in numerous biologically active compounds. materialsciencejournal.orgresearchgate.net The chloroethyl group of 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran provides a convenient handle for elaboration, enabling the synthesis of a range of pharmaceutically relevant molecules.

Ramelteon, a selective melatonin (B1676174) receptor agonist used for the treatment of insomnia, features a complex tricyclic core that can be constructed from dihydrobenzofuran precursors. clockss.orgnih.gov The synthesis of Ramelteon and its analogues often involves the use of intermediates derived from 2,3-dihydrobenzofuran (B1216630). researchgate.netgoogle.com While direct synthesis from this compound is one of several routes, the structural motif is central to the final drug molecule. google.com Synthetic strategies towards Ramelteon highlight the importance of the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core, which is closely related to the dihydrobenzofuran structure. researchgate.netnih.govresearchgate.net The development of efficient synthetic routes to Ramelteon and its analogues is an active area of research, with various approaches utilizing different starting materials and catalytic systems. researchgate.netnih.govchemicalbook.com

Table 1: Key Intermediates in Ramelteon Synthesis This is an interactive table, you can sort and filter the data.

Intermediate Role in Synthesis Reference
1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one Precursor to the tricyclic core nih.gov
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one Key intermediate for the central ring system google.com
4-Vinyl-2,3-dihydrobenzofuran (B50876) Precursor for side chain introduction google.com

The cannabinoid receptor 2 (CB2) is a significant target for the development of therapeutics for inflammatory and neuropathic pain. nih.govnih.gov Dihydrobenzofuran derivatives have been explored as scaffolds for the synthesis of selective CB2 receptor agonists. researchgate.net The development of CB2 selective ligands is an ongoing area of research, with a focus on creating compounds with high affinity and selectivity. nih.govsemanticscholar.org While the direct use of this compound in published examples for CB2 agonists is not explicitly detailed in the provided search results, the broader class of dihydrobenzofuran derivatives is recognized for its potential in this area. researchgate.net The synthesis of such ligands often involves the strategic functionalization of the benzofuran (B130515) core to achieve the desired pharmacological profile. researchgate.net

Synthesis of Advanced Organic Frameworks

Beyond its role in medicinal chemistry, this compound and related structures are valuable in constructing larger, more complex organic frameworks. The dihydrobenzofuran motif can be integrated into hybrid structures, leading to novel materials with unique properties. nih.gov

The combination of benzofuran and pyrazole (B372694) moieties in a single molecule has led to the development of compounds with interesting biological activities. researchgate.netpreprints.orgmdpi.com Pyrazole derivatives are known to possess a wide spectrum of biological activities, and their hybridization with benzofurans can lead to synergistic effects. nih.gov The synthesis of these hybrids can involve the reaction of a functionalized benzofuran with a pyrazole precursor. preprints.org For instance, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a key starting material for creating more complex hybrid molecules. preprints.orgmdpi.com These synthetic efforts highlight the modularity of using building blocks like functionalized benzofurans to create diverse chemical libraries. researchgate.net

The indanone and 2,3-dihydrobenzofuran scaffolds are considered privileged structures in therapeutic science. materialsciencejournal.orgresearchgate.net The synthesis of hybrid molecules that tether these two frameworks has been reported. materialsciencejournal.orgresearchgate.net A specific study details the synthesis of two new 2,3-dihydrobenzofuran tethered arylidene indanones. materialsciencejournal.orgresearchgate.net This was achieved through a reaction involving 2,3-dihydrobenzofuran-5-carbaldehyde and an appropriate indanone derivative. materialsciencejournal.org This approach demonstrates how the dihydrobenzofuran core can be linked to other pharmacologically relevant structures to create novel chemical entities.

Table 2: Examples of Dihydrobenzofuran Tethered Arylidene Indanones This is an interactive table, you can sort and filter the data.

Compound Name Abbreviation Starting Materials Reference
(E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one DBDI 2,3-dihydrobenzofuran-5-carbaldehyde, 2,3-dihydro-1H-inden-1-one materialsciencejournal.org

The synthesis of more complex heterocyclic systems, such as those containing a dioxino-benzofuran framework, represents another application of benzofuran chemistry. While the direct synthesis from this compound is not explicitly detailed in the search results, the general principles of benzofuran chemistry allow for the construction of such fused ring systems. The development of novel synthetic methodologies for benzofuran and its derivatives is an active field of research, with numerous catalytic and non-catalytic methods being reported. organic-chemistry.orgresearchgate.netorganic-chemistry.org These methods provide the tools for chemists to construct a wide variety of benzofuran-containing molecules, including complex polycyclic structures. rsc.orgnih.gov

Applications in Agrochemical and Specialty Chemical Synthesis

The benzofuran structural motif is present in a wide array of biologically active compounds, including those with applications in agriculture and specialty materials. nih.govnih.gov Derivatives of benzofuran have been investigated for a range of bioactivities, including antifungal, herbicidal, and insecticidal properties. nih.govresearchgate.netresearchgate.net The development of novel fungicides and herbicides often involves the synthesis of complex heterocyclic compounds, where intermediates like this compound could potentially serve as a key starting material. nih.govnih.gov

In the field of specialty chemicals, benzofuran derivatives are explored for their unique optical and electronic properties. nih.gov They form the basis of some organic materials, such as those used in the construction of field-effect transistors and other photoelectronic devices. nih.gov The synthesis of these materials often requires specialized building blocks to fine-tune their properties.

Research into related dihydrobenzofuran structures indicates their role as intermediates in the synthesis of pharmacologically active agents. For instance, the related compound 1-(2,3-dihydrobenzofuran-4-yl)ethanone (B11807302) is known as an intermediate in the preparation of Ramelteon, a treatment for insomnia. molaid.com This highlights the general importance of the dihydrobenzofuran scaffold in the synthesis of complex, functional molecules, even though specific agrochemical or specialty chemical applications for this compound are not extensively detailed in current literature.

The potential applications of this compound in these fields remain an area for further research and development. The data presented in the following tables are based on general information for related benzofuran compounds, illustrating the types of applications and research interest in this class of molecules.

Table 1: Investigated Biological Activities of Benzofuran Derivatives

Activity InvestigatedTarget Organism/SystemReference
FungicidalVarious plant pathogens nih.gov
HerbicidalWeeds like Brassica campestris researchgate.net
Insect Growth RegulatorySpodoptera litura researchgate.net
AnticancerHuman cancer cell lines nih.gov
AntiviralViruses nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

High-resolution ¹H NMR spectroscopy allows for the precise assignment of each proton in the 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides information about their connectivity. The aromatic protons typically appear in the downfield region, while the protons of the dihydrofuran ring and the chloroethyl side chain resonate at higher fields.

Estimated ¹H NMR Data for this compound

Proton Assignment Estimated Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5 7.05 d 8.0
H-6 6.80 t 8.0
H-7 6.85 d 8.0
O-CH₂ (H-2) 4.60 t 8.5
Ar-CH₂ (H-3) 3.25 t 8.5
Ar-CH₂-CH₂-Cl 3.00 t 7.0

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

Estimated ¹³C NMR Data for this compound

Carbon Assignment Estimated Chemical Shift (ppm)
C-2 71.5
C-3 29.5
C-3a 128.0
C-4 135.0
C-5 125.0
C-6 120.0
C-7 109.5
C-7a 159.0
Ar-CH₂-CH₂-Cl 35.0

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the protons at C-2 and C-3 in the dihydrofuran ring, as well as between the adjacent methylene (B1212753) groups in the chloroethyl side chain.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated carbons by linking the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments, for example, by showing correlations from the protons of the chloroethyl side chain to the aromatic carbon C-4, and from the dihydrofuran protons to the aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These two methods are often complementary. nist.gov

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering peaks corresponding to the vibrations of its specific bonds and functional groups.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Estimated IR Frequency (cm⁻¹) Estimated Raman Frequency (cm⁻¹) Functional Group
C-H stretch (aromatic) 3100-3000 3100-3000 Aromatic Ring
C-H stretch (aliphatic) 3000-2850 3000-2850 Dihydrofuran Ring & Ethyl Chain
C=C stretch (aromatic) 1600, 1480 1600, 1480 Aromatic Ring
C-O-C stretch (ether) 1250-1200 Weak Dihydrofuran Ring

Process Analytical Technology (PAT) aims to design and control manufacturing processes by measuring critical parameters in real-time. organicchemistrydata.org Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for monitoring chemical reactions. pdx.edu

In the synthesis of this compound, an in-situ FTIR probe could be used to monitor the reaction progress in real-time. By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics can be determined, and the process can be optimized for yield and purity. This real-time monitoring allows for better process understanding and control, which is a core principle of PAT. mdpi.comchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, various MS methods provide comprehensive structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. nih.gov The molecular formula of this compound is C₁₀H₁₁ClO. HRMS, often coupled with techniques like electrospray ionization (ESI), can determine the mass of the molecular ion with precision in the parts-per-million (ppm) range. mdpi.com This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of C₁₀H₁₁³⁵Cl¹⁶O is calculated to be 182.0498. An HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, thereby confirming the molecular formula. The presence of the chlorine isotope ³⁷Cl would also be observed at a mass of approximately 184.0469, with a characteristic isotopic abundance ratio of about 3:1, further corroborating the presence of a single chlorine atom in the molecule. whitman.edu

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a "molecular fingerprint," enabling detailed structural confirmation. The fragmentation of this compound is governed by the presence of the chloroethyl side chain and the dihydrobenzofuran core. nih.govlibretexts.org

The fragmentation process typically begins with the ionization of the molecule to form the molecular ion (M⁺•). Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the furan (B31954) ring is a common pathway for ethers. libretexts.org

Loss of the Chloroethyl Group: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the ethyl side chain, leading to the loss of a chloroethyl radical (•CH₂CH₂Cl). This would result in a significant fragment ion.

Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule from the molecular ion can occur, a common fragmentation for alkyl chlorides. miamioh.edu

Ring Fragmentation: The dihydrobenzofuran ring itself can undergo cleavage. A characteristic fragmentation of benzofurans involves a retro-Diels-Alder-type reaction or cleavage of the ether bond. researchgate.net

Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl (B1604629) portion can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. massbank.jp

The presence of chlorine is readily identified by the isotopic pattern of fragments containing it, where the M+2 peak is approximately one-third the intensity of the M peak. whitman.edu

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Structure Proposed Fragmentation Pathway Theoretical m/z
[C₁₀H₁₁ClO]⁺• Molecular Ion 182/184
[C₈H₇O]⁺ Loss of •CH₂CH₂Cl 119
[C₁₀H₁₀O]⁺• Loss of HCl 146
[C₇H₇]⁺ Rearrangement and cleavage 91

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. It is a standard method for the analysis of semi-volatile compounds like dihydrobenzofuran derivatives. researchgate.net In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification. academicjournals.org

The analysis of this compound by GC-MS would yield a chromatogram with a specific retention time, which is characteristic of the compound under the given analytical conditions. The mass spectrometer would simultaneously record the mass spectrum of the eluting compound. researchgate.net The combination of the unique retention time and the characteristic fragmentation pattern from the mass spectrum allows for highly reliable identification and quantification of the compound, even in complex matrices. academicjournals.orgjocpr.com The NIST WebBook provides reference mass spectra for related compounds like 2-methyl-2,3-dihydrobenzofuran, which can be used for comparison. nist.gov

X-ray Crystallography and Solid-State Structural Analysis

While the specific crystal structure for this compound is not publicly available, analysis of closely related dihydrobenzofuran derivatives via X-ray crystallography provides significant insight into its expected molecular and supramolecular structure. nih.govznaturforsch.com

Determination of Crystal and Molecular Structure of Related Dihydrobenzofuran Derivatives

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. Studies on various substituted 2,3-dihydro-1-benzofuran derivatives reveal key structural features of this heterocyclic system. nih.govresearchgate.net

For example, the crystal structure analysis of 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one demonstrates the geometry of the dihydrobenzofuran moiety. znaturforsch.com In another study on 3-(Propan-2-ylidene)benzofuran-2(3H)-one, the dihydrobenzofuran ring system is observed to be highly planar. researchgate.netvensel.org Typically, the fused benzene (B151609) ring is planar, while the five-membered dihydrofuran ring adopts a nearly planar or a slight envelope conformation. The bond lengths and angles within the dihydrobenzofuran core are well-established by these studies. The C-O and C-C bond lengths in the heterocyclic ring are consistent with their single-bond character.

Table 2: Representative Crystallographic Data for a Dihydrobenzofuran Derivative (3-(Propan-2-ylidene)benzofuran-2(3H)-one)

Parameter Value Reference
Chemical Formula C₁₁H₁₀O₂ researchgate.net, vensel.org
Crystal System Monoclinic researchgate.net, vensel.org
Space Group P2₁/c researchgate.net, vensel.org
a (Å) 7.1869(3) researchgate.net, vensel.org
b (Å) 18.0636(10) researchgate.net, vensel.org
c (Å) 13.1656(7) researchgate.net, vensel.org
β (°) 96.763(3) researchgate.net, vensel.org
Volume (ų) 1697.28(15) researchgate.net, vensel.org

These data provide a model for the expected solid-state conformation of the 2,3-dihydro-1-benzofuran core in the title compound.

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the crystal packing. nih.govnih.gov This analysis maps the regions of close contact between neighboring molecules, highlighting the nature and relative importance of various non-covalent interactions such as hydrogen bonds and van der Waals forces. mdpi.com

For a molecule like this compound, Hirshfeld surface analysis would reveal the key interactions that stabilize its crystal structure. The analysis generates a 3D surface around the molecule, color-coded to show intermolecular contact distances. Red spots on the surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. nih.gov

H···H contacts: Generally, these are the most abundant interactions. doaj.org

C-H···π interactions: The hydrogen atoms of the chloroethyl group or the dihydrofuran ring can interact with the π-system of the benzene ring of an adjacent molecule.

Cl···H and O···H contacts: Weak hydrogen bonds involving the chlorine and oxygen atoms as acceptors are expected to play a significant role in the crystal packing. nih.gov

π–π stacking: Interactions between the aromatic rings of adjacent molecules may also be present, contributing to the stability of the crystal lattice. researchgate.net

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

Contact Type Contribution (%) Reference
H···H 33.9 doaj.org
C···H/H···C 26.7 doaj.org
F···H/H···F* 10.9 doaj.org
C···C 10.6 doaj.org

*Note: In the title compound, Cl···H contacts would be expected instead of F···H.

This analysis provides a detailed understanding of how molecules of this compound would assemble in the solid state. mdpi.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one
3-(Propan-2-ylidene)benzofuran-2(3H)-one
2-methyl-2,3-dihydrobenzofuran
Griseofulvin

Based on a thorough review of available scientific literature, it has been determined that specific theoretical and computational chemistry studies focusing exclusively on the compound This compound are not present in the public domain.

Searches for data pertaining to the requested outline, including Density Functional Theory (DFT) calculations, geometry optimization, Frontier Molecular Orbital (FMO) analysis, global reactivity descriptors, conformational analysis, charge distribution, and spectroscopic parameter prediction for this exact molecule, did not yield any specific results.

While there is a substantial body of research on the computational analysis of the broader benzofuran (B130515) class of compounds and general methodologies for theoretical chemistry, this information is not specific to the precise molecular structure of this compound. nih.govrsc.orgresearchgate.netsci-hub.se The generation of a scientifically accurate article with detailed data tables as requested is contingent upon the availability of peer-reviewed research focused on this particular compound.

Consequently, it is not possible to provide the requested article with the specified level of scientific detail and accuracy at this time. Further experimental and computational research would be required to generate the data necessary to fulfill the outlined sections.

Theoretical and Computational Chemistry Studies

Non-Covalent Interaction Analysis (e.g., QTAIM, RDG)

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry, governing molecular recognition, crystal packing, and the structure of biological complexes. researchgate.netnih.gov For 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran, analyzing these weak interactions is key to understanding its physical properties and how it interacts with its environment. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are instrumental in this analysis.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov By locating critical points in the electron density, one can identify atoms, bonds, rings, and cages. nih.gov For non-covalent interactions, the focus is on bond critical points (BCPs) between atoms that are not formally bonded. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature and strength of the interaction. mdpi.com For instance, low ρ, positive ∇²ρ, and negative H(r) are characteristic of hydrogen bonds, while positive H(r) indicates weaker van der Waals interactions. mdpi.com

Reduced Density Gradient (RDG) Analysis: The RDG method, developed by Johnson et al., provides a visually intuitive way to identify and characterize NCIs in real space. researchgate.net It is based on plotting the reduced density gradient (s) against the electron density (ρ). nih.gov Spikes appearing at low density and low RDG values are signatures of non-covalent interactions. nih.gov These interactions can be mapped onto molecular surfaces and color-coded based on the sign of the second Hessian eigenvalue (λ₂), allowing for the clear distinction between stabilizing interactions like hydrogen bonds (blue), weak van der Waals forces (green), and destabilizing steric repulsion (red). researchgate.net

In the context of the broader benzofuran (B130515) class, NCIplot analysis of a benzofuran-diethyl disulfide complex revealed that its stability arises from a combination of cooperative S···π, CH···π, and CH···O weak intermolecular interactions, which are dominated by dispersion forces. illinois.edu For this compound, these analyses would be crucial for identifying intramolecular interactions, such as potential hydrogen bonds involving the ether oxygen or π-interactions with the chloroethyl side chain, which dictate the molecule's preferred conformation.

Table 1. Key Methodologies in Non-Covalent Interaction Analysis.
MethodologyCore PrincipleKey OutputsInformation Revealed
QTAIMAnalyzes the topology of the electron density (ρ). nih.govBond Critical Points (BCPs), ρ and ∇²ρ values at BCPs. mdpi.comIdentifies and classifies interactions as shared (covalent) or closed-shell (ionic, van der Waals, H-bonds). mdpi.com
RDGPlots reduced density gradient vs. electron density. researchgate.net3D isosurfaces color-coded by interaction type. researchgate.netVisually distinguishes between attractive (H-bonds, van der Waals) and repulsive (steric clash) interactions in real space. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, a property essential for applications in photonics, telecommunications, and optical data storage. nih.gov Organic molecules, particularly those with electron donor-acceptor (D-A) architectures connected by a π-conjugated bridge, are known to possess significant NLO properties. nih.gov

Computational methods, primarily Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. researchgate.net The key parameters calculated are the dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO response, respectively. researchgate.net

Studies on benzofuran derivatives show a clear correlation between chemical structure and NLO properties. researchgate.net The introduction of donor-acceptor groups can enhance the electronic delocalization and intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.netnih.gov For instance, research on anthracenyl chalcones, which feature a related dioxin ring system, demonstrated that modifying donor substituents directly impacts the dipole moment and NLO response, with calculated third-order susceptibility values significantly higher than other chalcone (B49325) derivatives. nih.gov

For this compound, the dihydrobenzofuran moiety acts as a π-electron system. The chloroethyl group, being electron-withdrawing, and the ether oxygen, a weak donor, establish a modest intramolecular charge transfer environment. While it may not be a classic D-π-A system, computational analysis of its hyperpolarizability (β) would be essential to quantify its potential for second-harmonic generation and other NLO phenomena.

Table 2. Key Parameters in NLO Property Prediction.
ParameterSymbolDescriptionSignificance
Dipole MomentμA measure of the overall polarity of the molecule.Influences molecular packing and solubility; related to NLO response.
Linear PolarizabilityαThe measure of the linear response of the electron cloud to an electric field.Relates to the refractive index of the material.
First HyperpolarizabilityβThe measure of the second-order (nonlinear) response to an electric field. researchgate.netIndicates potential for applications like second-harmonic generation (frequency doubling).
Second HyperpolarizabilityγThe measure of the third-order (nonlinear) response to an electric field. researchgate.netRelates to phenomena like third-harmonic generation and two-photon absorption.

Molecular Docking and Ligand-Steered Modeling for Mechanistic Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. atmiyauni.ac.in It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the molecular basis of a ligand's biological activity. researchgate.net Benzofuran derivatives have been the subject of numerous docking studies to explore their potential as therapeutic agents. researchgate.netnih.govnih.gov

The process involves preparing the 3D structures of the ligand and protein, followed by an algorithm that samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov These poses are then ranked using a scoring function that estimates the binding free energy. Docking studies on hydroxylated 2-phenylbenzofuran (B156813) derivatives as cholinesterase inhibitors, for example, successfully identified key ligand-binding residues and supported the role of catalytic site residues in enzyme inhibition. nih.gov Similarly, benzofuran hybrids have been docked against protein targets for anticancer activity, with results correlating well with in vitro screening. atmiyauni.ac.in

Ligand-Steered Modeling: When an experimental structure of the target protein is unavailable, homology models are often built. Ligand-steered homology modeling (LSHM) is a refined approach where information from known ligands is used to shape and optimize the binding site of the modeled protein. nih.gov This technique has proven effective for challenging targets like G-protein coupled receptors (GPCRs), leading to more accurate models for virtual screening and drug design. nih.gov

For this compound, docking studies could be employed to screen it against a panel of known drug targets to generate hypotheses about its potential biological activity. The simulation would reveal the likely binding pose and identify key intermolecular interactions, such as hydrogen bonds with the ether oxygen or hydrophobic interactions involving the aromatic ring and ethyl chain, that stabilize the ligand-receptor complex.

Table 3. Typical Workflow for Molecular Docking Studies.
StepDescriptionPurpose
1. Receptor PreparationObtaining and preparing the 3D structure of the protein target (e.g., from PDB). This includes adding hydrogens and assigning charges. nih.govTo create a chemically correct and computationally ready model of the binding site.
2. Ligand PreparationGenerating a low-energy 3D conformation of the ligand, in this case, this compound.To ensure the ligand structure is energetically feasible before docking.
3. Docking SimulationUsing software (e.g., AutoDock, MOE) to systematically place the ligand in the receptor's active site and sample various orientations/conformations. researchgate.netnih.govTo find the most stable binding modes.
4. Scoring and AnalysisRanking the generated poses using a scoring function that estimates binding affinity (e.g., in kcal/mol). nih.gov Analyzing the top-ranked pose for key interactions.To predict the strength of the binding and understand the specific interactions (H-bonds, hydrophobic, etc.) responsible for it. nih.gov

Mechanistic Biological Interactions and Molecular Probing

Enzyme Inhibition Mechanisms and Target Identification

The dihydrobenzofuran core serves as a platform for designing enzyme inhibitors, particularly for kinases like c-Src, which are crucial in cancer signaling pathways.

While direct studies on the c-Src inhibitory activity of 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran are not extensively documented in publicly available research, the broader class of benzofuran (B130515) and dihydrobenzofuran derivatives has shown promise as c-Src inhibitors. For instance, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were synthesized and evaluated for their anticancer activities. One of these compounds demonstrated a significant inhibitory effect on Src kinase, with an inhibition rate of 59% at a concentration of 10 μM. This suggests that the dihydrobenzofuran scaffold can be a viable starting point for developing c-Src inhibitors.

Structure-activity relationship (SAR) studies on various benzofuran derivatives have highlighted that substitutions at different positions on the benzofuran ring are critical for their cytotoxic activity. nih.gov For example, substitutions at the C-2 position with ester or heterocyclic rings have been found to be crucial for the cytotoxic effects of these compounds. nih.gov In the context of this compound, the presence of a chloroethyl group at the 4-position introduces a reactive electrophilic site, which could potentially interact with nucleophilic residues in the active site of enzymes like c-Src. Halogenated benzofuran derivatives have often shown enhanced biological activities.

For instance, global quantitative structure-activity relationship (QSAR) models and molecular docking have been employed to discover new c-Src tyrosine kinase inhibitors. mdpi.com These studies help in screening large libraries of compounds and predicting their activity based on their binding energy and interaction with key residues in the ATP binding pocket. The ATP binding pocket of c-Src contains highly conserved residues that are crucial for inhibitor binding, such as Glu339, Asp348, and Asp404 in the affinity pocket, and Glu310 and Leu317 in the hinge region. nih.gov The binding of inhibitors to this pocket is often stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

A hypothetical docking of this compound into the c-Src ATP pocket would likely involve the dihydrobenzofuran ring system forming hydrophobic interactions with the non-polar residues of the pocket. The chloroethyl group could potentially form a covalent bond with a nearby nucleophilic residue, such as a cysteine, leading to irreversible inhibition. However, without specific experimental data, this remains a hypothesis.

Dihydrobenzofuran analogs have the potential to be developed as molecular probes to investigate biological pathways. Fluorescent probes, for instance, are powerful tools for real-time imaging of biological processes in living cells. The benzofuran scaffold can be chemically modified to create fluorescent derivatives.

A study on the modulation of the benzofuran structure demonstrated that introducing donor and acceptor substituents can optimize its optical properties for use in biological imaging. nih.gov These fluorescent probes can be conjugated to proteins, allowing for the visualization of their localization and dynamics within cellular compartments. nih.gov For example, 2-(5-formylbenzofuran-2-yl)acetamide has been used as a starting point to create fluorescent markers for single-photon studies. nih.gov

While there is no specific report on a this compound-based probe for c-Src, the principle of using the dihydrobenzofuran scaffold to design such tools is well-established. A fluorescently labeled version of this compound could potentially be used to study the distribution and activity of c-Src within cells, providing valuable information about its role in signaling pathways. Another study developed a benzofuranone-derived fluorescent probe for detecting sulfite (B76179) in living cells and mice, showcasing the versatility of the benzofuran core in probe design. researchgate.net

Receptor Binding Studies at a Molecular Level

The 2,3-dihydro-1-benzofuran moiety is also a key feature in ligands designed to target G-protein coupled receptors (GPCRs), such as cannabinoid receptors and protease-activated receptors.

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govumt.edunih.gov These compounds were developed to improve the drug-like properties of earlier N-alkyl-isatin acylhydrazone derivatives. nih.gov The design strategy was based on the assumption that the benzofuran scaffold could mimic the isatin (B1672199) scaffold. nih.gov

Structural modeling studies were conducted to identify the putative binding mode of these dihydrobenzofuran derivatives within the CB2 receptor active site. nih.gov Since there is no crystal structure of an active-state class-A GPCR, ligand-steered homology modeling was employed. nih.gov The modeling suggests that the dihydrobenzofuran core fits into the receptor's binding pocket, with specific interactions contributing to its agonist activity. For instance, in one of the most selective compounds, MDA7, the S enantiomer was found to be the active form. nih.gov

The functional activity of these compounds was evaluated using γ-[35S]GTP assays, which measure the binding of a radiolabeled GTP analog to the G-protein upon agonist binding. nih.gov The table below summarizes the binding affinities and efficacies of selected 2,3-dihydro-1-benzofuran derivatives at the CB2 receptor. nih.gov

Table 1: Binding Affinities and Efficacies of Selected 2,3-Dihydro-1-benzofuran Derivatives at the CB2 Receptor

Compound CB2 Ki (nM) CB2 Emax (%)
MDA7 18 75
MDA42 19 80

Data sourced from a study on 2,3-dihydro-1-benzofuran derivatives as CB2 agonists. nih.gov

Derivatives of 2,3-dihydro-1-benzofuran have also been investigated as antagonists for the Protease-Activated Receptor 4 (PAR4), a thrombin receptor involved in platelet activation. A recent study described the discovery of 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran compounds as novel PAR4 antagonists. nih.govresearchgate.net Although the core structure is slightly different from this compound, these findings highlight the potential of the dihydrobenzofuran scaffold to interact with PAR4.

In this study, isomers with a phenoxyl methylene (B1212753) substitution on the 2,3-dihydro-1,4-dioxine ring showed potent in vitro antiplatelet activity. nih.gov The interaction of these antagonists with PAR4 is crucial for inhibiting thrombin-induced platelet aggregation. PAR4 is activated when thrombin cleaves its extracellular N-terminus, exposing a tethered ligand that binds to the receptor and initiates signaling. Antagonists of PAR4 block this activation process. The research on these dihydrobenzofuran derivatives contributes to the development of safer antiplatelet therapies. nih.gov

A separate study using proteomics and artificial intelligence has further explored the protein interaction networks of PAR4, identifying numerous interacting proteins and providing insights into its biological functions. strath.ac.uk While not directly focused on 2,3-dihydro-1-benzofuran derivatives, this research underscores the complexity of PAR4 signaling and the importance of developing specific antagonists.

Antiproliferative Activity against Cancer Cell Lines (In Vitro Mechanistic Studies)

There are no specific in vitro mechanistic studies on the antiproliferative activity of this compound reported in the scientific literature reviewed.

While the broader class of benzofuran derivatives has shown promise as anticancer agents, the specific effects of a 4-(2-chloroethyl) substitution on the 2,3-dihydro-1-benzofuran core have not been documented. nih.govnih.gov Studies on other heterocyclic cores have shown that a 2-chloroethylthio moiety can induce DNA damage and apoptosis in cancer cells, but this is on a different molecular scaffold (1,4-naphthoquinone) and thus cannot be directly extrapolated. mdpi.com Research into various other benzofuran derivatives has identified compounds with potent activity against a range of cancer cell lines, often acting through mechanisms like the inhibition of pathways such as HIF-1 or targeting kinases like EGFR and BRAFV600E. nih.govmdpi.comresearchgate.net However, without experimental data, the potential of this compound as an antiproliferative agent remains unknown.

Mechanisms of Antimicrobial Action (Bacterial and Fungal Strains)

No studies investigating the mechanisms of antimicrobial action for this compound against bacterial or fungal strains have been found.

Investigations into Antiviral Properties

There is no available research from the reviewed sources detailing investigations into the antiviral properties of this compound.

The benzofuran scaffold is present in compounds that have been investigated for antiviral activity. nih.gov For example, certain benzofuran derivatives have been synthesized and tested for their ability to inhibit viruses such as HIV and HCV. nih.gov The mechanism of action for some of these derivatives involves the inhibition of viral enzymes like reverse transcriptase or protease. nih.gov However, the antiviral potential of a specific derivative is determined by its unique structural features. Without dedicated studies, it is impossible to ascertain whether this compound possesses any antiviral capabilities.

Environmental Fate and Degradation Pathways

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of many organic pollutants from the environment. For chlorinated aromatic compounds, including those with a benzofuran (B130515) structure, this process can lead to dechlorination and ring cleavage.

Studies on related chlorinated dibenzofurans have shown that they are susceptible to photolysis. The rate of this degradation is often accelerated in natural waters compared to distilled water, a phenomenon attributed to the presence of natural sensitizers like humic acids. These substances can absorb light and transfer the energy to the pollutant, facilitating its breakdown. It is plausible that 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran would undergo similar photosensitized degradation in sunlit surface waters. The chloroethyl group represents a potential site for initial photolytic cleavage.

Parameter Observation for Related Compounds Inferred Relevance for this compound
Photolysis Chlorinated dibenzofurans undergo photodegradation.Likely to undergo photodegradation.
Effect of Medium Degradation is faster in natural waters due to sensitizers.Degradation rate is expected to be higher in natural aquatic environments.
Primary Mechanism Dechlorination and cleavage of the aromatic structure.Potential for cleavage of the carbon-chlorine bond and degradation of the benzofuran ring.

Biodegradation Mechanisms in Environmental Matrices

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the natural attenuation of many synthetic chemicals. The structure of this compound, with its benzofuran core and chlorinated alkyl side chain, suggests that it could be a substrate for various microbial enzymatic systems.

Research on the biodegradation of chlorinated dibenzofurans and dibenzo-p-dioxins has identified several bacterial strains capable of degrading these compounds. These microorganisms often employ dioxygenase enzymes to initiate the attack on the aromatic ring, leading to the formation of chlorinated catechols and salicylates. These intermediates are then further metabolized. It is hypothesized that similar pathways could be involved in the breakdown of this compound in soil and sediment environments where microbial activity is high. The presence of the chloroethyl group may influence the rate and pathway of degradation.

Microorganism Type Enzymatic System Observed Degradation Products (for related compounds) Potential for this compound
BacteriaDioxygenasesChlorinated salicylates, Chlorinated catecholsPotential for cleavage of the benzofuran ring and dehalogenation.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the primary site susceptible to hydrolysis is the carbon-chlorine bond in the chloroethyl side chain.

Studies on the hydrolysis of other chlorinated organic compounds, such as 2,6-dichloro-1,4-benzoquinone, have shown that the rate of degradation is significantly influenced by pH, with faster hydrolysis occurring under more alkaline conditions. nih.gov This suggests that the hydrolysis of the chloroethyl group in this compound would likely be pH-dependent, leading to the formation of 4-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran and a chloride ion. This reaction would be an important abiotic degradation pathway in aqueous environments.

Parameter Influencing Factor Expected Product
Reaction Type Nucleophilic substitution4-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran
Rate Dependence pH (faster at higher pH)-

Environmental Distribution and Persistence Considerations

The environmental distribution and persistence of a chemical are determined by a combination of its physical-chemical properties and its susceptibility to degradation processes. For this compound, its moderate water solubility and lipophilicity would influence its partitioning between water, soil, and biota.

Monitoring data for 2,3-benzofuran and its derivatives in the environment are scarce, which makes it challenging to predict the precise distribution of this specific compound. cdc.gov However, based on the degradation pathways discussed, it is unlikely to be highly persistent in the environment. The combination of photodegradation, biodegradation, and hydrolysis would contribute to its attenuation. The persistence of highly fluorinated compounds like PFAS is often cited as a benchmark for chemical stability; in contrast, chlorinated compounds like the one are generally considered to be more susceptible to degradation. Nevertheless, in environments with low light penetration, low microbial activity, or neutral pH, the degradation of this compound could be significantly slower, leading to localized persistence.

Environmental Compartment Potential Behavior Governing Factors
Water Subject to photodegradation and hydrolysis.Sunlight exposure, pH, presence of sensitizing agents.
Soil/Sediment Subject to biodegradation. Adsorption to organic matter is possible.Microbial population and activity, organic matter content.
Air Potential for volatilization, followed by atmospheric reactions.Vapor pressure, atmospheric oxidants.

Emerging Research Directions and Future Perspectives for 4 2 Chloroethyl 2,3 Dihydro 1 Benzofuran Research

Development of Novel Synthetic Methodologies

The synthesis of the 2,3-dihydrobenzofuran (B1216630) skeleton has been an area of intense research, with chemists continually devising more efficient and versatile methods. nih.gov Future efforts to produce 4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran and its analogs will likely leverage these cutting-edge strategies to improve yield, stereoselectivity, and substrate scope.

Recent advancements have moved beyond classical methods, focusing on catalytic and annulation strategies. A highly promising approach is the [4+1] annulation reaction . This method involves the reaction of an in situ generated o-quinone methide with a one-carbon component, such as an onium ylide, to construct the dihydrobenzofuran ring. nih.govrsc.org Researchers have successfully developed highly enantio- and diastereoselective versions of this reaction, providing access to chiral 2,3-dihydrobenzofurans. nih.gov Another innovative strategy involves dearomatizing fluoroaroylation of benzofurans using cooperative N-heterocyclic carbene (NHC) and photoredox catalysis to access 2,3-difunctionalized dihydrobenzofurans. researchgate.net

These modern catalytic approaches offer significant advantages for synthesizing complex molecules like this compound. They often proceed under mild conditions and exhibit excellent functional group tolerance, which is crucial for incorporating the reactive chloroethyl moiety without unwanted side reactions.

Synthetic StrategyKey Intermediates/ReagentsAdvantages
[4+1] Annulation o-Quinone Methides, Ammonium (B1175870)/Sulfonium YlidesHigh stereoselectivity, access to chiral products. nih.gov
Cooperative Catalysis N-Heterocyclic Carbenes (NHCs), Photoredox CatalystsDearomatizing functionalization, mild reaction conditions. researchgate.net
Domino Reactions Lewis Acids (e.g., Boron Trifluoride), DiynolsHigh efficiency, multiple bond formations in one pot. nih.gov
Transition Metal Catalysis Gold, Nickel, or Iron CatalystsActivation of nucleophilic addition, wide substrate scope. researchgate.netnih.gov

Exploration of New Chemical Transformations and Derivatizations

The chloroethyl group in this compound is a key functional handle that enables a wide array of chemical transformations. This alkyl chloride is susceptible to nucleophilic substitution, allowing for the straightforward introduction of diverse functional groups and the synthesis of a library of new derivatives.

Future research will undoubtedly focus on exploiting this reactivity. For instance, reaction with various nucleophiles such as amines, thiols, azides, and alkoxides can lead to the corresponding aminoethyl, thioethyl, azidoethyl, and alkoxyethyl derivatives. These transformations are fundamental in medicinal chemistry for tuning a molecule's physicochemical properties (e.g., solubility, lipophilicity) and for exploring structure-activity relationships (SAR).

Furthermore, the chloroethyl group can act as an alkylating agent, a property utilized in the preparation of some pharmaceutical agents. nih.gov This opens the possibility of using this compound to covalently modify peptides, proteins, or other biomolecules, which is a key strategy for developing targeted therapeutics and biochemical probes. Derivatization is also a critical technique in analytical chemistry to enhance the detectability of compounds in methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netresearch-solution.com

Reactant TypeResulting Derivative ClassPotential Application
Amines (R₂NH) Aminoethyl derivativesModulating basicity, forming salts for improved solubility.
Thiols (RSH) Thioether derivativesIntroducing sulfur-based functionalities, probing interactions with cysteine residues.
Azides (e.g., NaN₃) Azidoethyl derivativesPrecursors for triazoles via "click chemistry," bioorthogonal labeling.
Alkoxides (RO⁻) Ether derivativesModifying lipophilicity and metabolic stability.
Carboxylates (RCOO⁻) Ester derivativesCreating prodrugs that can be cleaved in vivo.

Advanced Computational Studies for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. For a compound like this compound, computational studies can offer invaluable insights into its structure, reactivity, and potential biological activity, thereby accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach. By analyzing a set of related benzofuran (B130515) derivatives, QSAR models can be built to correlate specific molecular descriptors (e.g., electronic, steric, and lipophilic properties) with biological activity. researchgate.net Such models could predict the potential efficacy of this compound and guide the synthesis of new derivatives with enhanced activity. researchgate.net

Molecular docking is another critical tool used to predict how a molecule binds to a biological target, such as an enzyme or receptor. nih.gov Researchers have used docking to study how benzofuran-based inhibitors interact with targets like the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase. nih.gov Similar studies could be performed for this compound to identify likely biological targets and understand the key molecular interactions responsible for binding, including potential covalent bond formation by the chloroethyl group. bohrium.com

Computational MethodApplication for this compoundKey Insights
Density Functional Theory (DFT) Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and reaction energetics.Reactivity prediction, spectral analysis, conformational stability. bohrium.com
QSAR Correlation of molecular descriptors with biological activity across a series of analogs.Prediction of activity, guidance for rational drug design. researchgate.net
Molecular Docking Simulation of binding to the active sites of known biological targets.Identification of potential targets, prediction of binding affinity and mode. nih.gov
Molecular Dynamics (MD) Simulation Simulation of the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes. nih.gov

Identification of Undiscovered Mechanistic Biological Targets

The benzofuran scaffold is present in compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antioxidant properties. scienceopen.comnih.gov Derivatives have been shown to inhibit targets such as tubulin, nuclear factor-kappa B (NF-κB), and various viral enzymes. nih.govscienceopen.com A major future direction for this compound research is the identification of its specific biological targets and the elucidation of its mechanism of action.

Given the known activities of related compounds, initial screening could focus on established pathways. For example, its potential as an anticancer agent could be evaluated in cell lines where tubulin polymerization or NF-κB signaling are critical. nih.govscienceopen.com Its structural similarity to other heterocyclic antivirals suggests that it could be tested against viral targets, such as polymerases or proteases. nih.gov

The most intriguing avenue of research stems from the reactive chloroethyl group. This electrophilic moiety can act as an alkylating agent, capable of forming a permanent covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) on a protein target. This mode of action, known as covalent inhibition, can lead to high potency and prolonged duration of action. Therefore, future studies should employ chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify novel, undiscovered protein targets that covalently react with this compound in a cellular context.

Potential in Materials Science and Green Chemistry Applications

While the primary focus for benzofuran derivatives has been in medicinal chemistry, their unique structures also present opportunities in other fields, including materials science and green chemistry.

In materials science , heterocyclic compounds are often explored as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The benzofuran core provides a rigid, aromatic system that can be functionalized to tune electronic properties. The derivatization potential of this compound could be exploited to attach it to polymer backbones or other functional units to create novel materials with tailored optical or electronic characteristics.

The principles of green chemistry are increasingly integral to modern chemical research and production, aiming to reduce waste and environmental impact. chemijournal.com Future research on this compound should incorporate these principles. This includes the development of synthetic routes that use renewable feedstocks, employ non-toxic and recoverable catalysts, and are performed in environmentally benign solvents (or no solvent at all). nih.govrsc.org For example, one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly reduce waste and improve efficiency, a strategy that has been successfully applied to the synthesis of other heterocyclic compounds. nih.govresearchgate.net Adopting green chemistry approaches for the synthesis and derivatization of this compound will be crucial for its sustainable development and application.

Q & A

Q. What are the optimal synthetic routes for 4-(2-chloroethyl)-2,3-dihydro-1-benzofuran, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via alkylation of 2,3-dihydrobenzofuran derivatives using 2-chloroethyl electrophiles. Key steps include:
  • Substrate preparation : Use 2,3-dihydrobenzofuran (CAS 496-16-2) as the core structure .
  • Alkylation : React with 2-chloroethylating agents (e.g., 2-chloroethylamine hydrochlorides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Validation : Monitor reaction progress via TLC or GC-MS, using retention indices and fragmentation patterns (e.g., molecular ion peak at m/z 182.6 [M+H]⁺ for C₁₀H₁₁ClO) .
  • Purity assessment : Confirm ≥95% purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine multi-spectral analysis:
  • ¹H/¹³C NMR : Identify the chloroethyl group (δ ~3.6–3.8 ppm for CH₂Cl and δ ~40–45 ppm for Cl-C) and dihydrofuran ring protons (δ ~4.2–4.5 ppm for OCH₂) .
  • IR Spectroscopy : Detect C-Cl stretching vibrations at ~650–750 cm⁻¹ and aromatic C=C bending at ~1450–1600 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic clusters for chlorine (³⁵Cl/³⁷Cl ratio ~3:1) .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability depends on:
  • Temperature : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
  • Solvent compatibility : Avoid protic solvents (e.g., H₂O, alcohols) due to hydrolytic cleavage of the C-Cl bond. Use anhydrous DCM or THF for long-term storage .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation; amber vials are recommended .

Advanced Research Questions

Q. How does the chloroethyl substituent affect the regioselectivity of electrophilic substitution in 2,3-dihydrobenzofuran derivatives?

  • Methodological Answer : The electron-withdrawing chloroethyl group directs electrophiles to the para position relative to itself. Experimental validation:
  • Nitration : Use HNO₃/H₂SO₄ to introduce NO₂ at the 5-position of the benzofuran ring, confirmed by NOESY correlations .
  • Suzuki Coupling : Test cross-coupling with aryl boronic acids; steric hindrance from the chloroethyl group reduces yields at the 4-position .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include co-elution of byproducts (e.g., dechlorinated analogs) and matrix interference. Solutions:
  • GC-MS optimization : Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient from 50°C to 280°C at 10°C/min .
  • LC-HRMS : Employ a Q-TOF mass spectrometer for accurate mass detection (<5 ppm error) to differentiate isobaric impurities .
  • Standard spiking : Add deuterated internal standards (e.g., d₄-2,3-dihydrobenzofuran) to correct for recovery losses .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use molecular docking and MD simulations to assess:
  • Transition state energy : Calculate activation barriers for SN2 reactions at the chloroethyl group using Gaussian or ORCA .
  • Solvent effects : Compare PCM (Polarizable Continuum Model) results in polar vs. nonpolar solvents to optimize reaction media .
  • Steric maps : Generate Voronoi volumes to predict steric hindrance from the dihydrofuran ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Reactant of Route 2
4-(2-Chloroethyl)-2,3-dihydro-1-benzofuran

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